(4-Fluorophenyl)carbonohydrazonoyl dicyanide
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)hydrazinylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN4/c10-7-1-3-8(4-2-7)13-14-9(5-11)6-12/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIGJTLRJDPQLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C(C#N)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356790 | |
| Record name | (4-Fluorophenyl)carbonohydrazonoyl dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94853-74-4 | |
| Record name | (4-Fluorophenyl)carbonohydrazonoyl dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization of 4-Fluoroaniline
In a typical procedure, 4-fluoroaniline (1.11 g, 10 mmol) is dissolved in aqueous hydrochloric acid (10%, 15 mL) and cooled to 0–5°C. Sodium nitrite (0.76 g, 11 mmol) is added gradually with stirring to form the diazonium chloride intermediate. The reaction is monitored by starch-iodide paper to confirm excess nitrous acid, maintained below 5°C to prevent decomposition.
Coupling with Malononitrile
The freshly prepared diazonium salt is added dropwise to a solution of malononitrile (0.66 g, 10 mmol) in ethanol-water (1:1, 30 mL) containing sodium acetate (1.64 g, 20 mmol) as a buffering agent. The mixture is stirred at 0–5°C for 2 hours, resulting in a yellow precipitate. Crude product is filtered, washed with cold ethanol, and recrystallized from acetonitrile to yield (4-fluorophenyl)carbonohydrazonoyl dicyanide (1.89 g, 74%).
Key Analytical Data
-
IR (KBr): 2227 cm⁻¹ (C≡N), 1580 cm⁻¹ (N=N), 1502 cm⁻¹ (C-F).
-
¹H NMR (DMSO-d₆): δ 7.64–7.83 (m, 4H, Ar-H), 10.36 (s, 1H, NH).
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields. This method modifies the coupling step using controlled dielectric heating.
Optimized Protocol
A mixture of 4-fluoroaniline-derived diazonium salt (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL) is subjected to microwave irradiation (140°C, 300 W) for 2–5 minutes. Pyridine (0.5 mL) is added as a catalyst to facilitate azo bond formation. The reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1). Post-irradiation, the solution is cooled to room temperature, and the product is isolated by filtration (yield: 82–85%).
Advantages Over Conventional Method
Solvent and Catalytic Variations
Ethanol-Water vs. Acetonitrile Systems
Comparative studies indicate that ethanol-water mixtures (1:1) provide superior solubility for malononitrile, whereas acetonitrile increases crystallinity during recrystallization. Yields vary by <5% between solvents.
Role of Pyridine
Pyridine (5 mol%) accelerates coupling by scavenging HCl, shifting equilibrium toward product formation. Omission reduces yields to 60–65% under identical conditions.
Scalability and Industrial Adaptations
Batch processes at pilot scale (1 kg) utilize continuous diazotization reactors coupled with inline pH monitoring to maintain optimal conditions (pH 3–4). Automated temperature control (−5 to 5°C) minimizes side products like phenolic derivatives.
Analytical Validation and Purity Standards
HPLC Analysis (C18 column, acetonitrile:water 70:30) confirms >95% purity for pharmaceutical-grade material. Residual solvents (ethanol, acetonitrile) are controlled to <0.1% per ICH guidelines.
Comparative Data of Synthesis Methods
| Method | Conditions | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional | 0–5°C, EtOH/H₂O, NaOAc | 2 h | 74 | 92 |
| Microwave | 140°C, EtOH, pyridine | 5 min | 85 | 95 |
| Industrial Batch | −5°C, continuous reactor | 4 h | 78 | 94 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)carbonohydrazonoyl dicyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide; often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the cyano groups, potentially forming amines.
Substitution: Substituted derivatives where the cyano groups are replaced by other functional groups.
Scientific Research Applications
(4-Fluorophenyl)carbonohydrazonoyl dicyanide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)carbonohydrazonoyl dicyanide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
Key derivatives of carbonohydrazonoyl dicyanides vary in aromatic substituents, which impact physical properties and stability:
Antimicrobial and Biofilm Inhibition
- 2d and 2j : Exhibit biofilm inhibition against methicillin-resistant Staphylococcus aureus (MRSA), attributed to fluorinated and trifluoromethyl groups enhancing membrane permeability .
- Sulfonamide Derivatives: N-[4-(piperidin-1-ylsulfonyl)phenyl]carbonohydrazonoyl dicyanide derivatives demonstrate antibacterial activity (MIC: 2–8 µg/mL) via sulfonamide pharmacophores .
Mitochondrial Uncoupling
- FCCP ((4-(trifluoromethoxy)phenyl) derivative): A standard uncoupler used in oxygen consumption assays (2.5 µM) .
- Fluorinated analogs like the target compound may exhibit similar protonophoric activity but require direct validation.
Anticancer and Antioxidant Potential
- Thiadiazol Derivatives: (1,3,4-thiadiazol-2-yl)carbonohydrazonoyl dicyanide derivatives show IC₅₀ values as low as 11.5 µM against HepG2 cells via CDK2 inhibition .
Key Research Findings
Fluorine Positioning : 2-Fluoro substituents (as in 2j) improve yield and bioactivity compared to 4-fluoro analogs, likely due to steric and electronic effects .
Trifluoromethyl vs. Acetyl : -CF₃ groups enhance lipophilicity and biofilm inhibition, while acetyl groups improve thermal stability .
Comparative Toxicity : Chlorinated derivatives (e.g., CCCP) show higher mitochondrial toxicity than fluorinated ones, suggesting safer profiles for fluorine-based compounds .
Biological Activity
(4-Fluorophenyl)carbonohydrazonoyl dicyanide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other pharmacological effects. The compound's structure, synthesis, and mechanisms of action are also discussed.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a fluorinated phenyl ring and two cyano groups. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 232.18 g/mol |
| CAS Number | 94853-74-4 |
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with carbonohydrazine followed by the introduction of dicyanide groups through standard organic reactions. This method allows for the efficient production of the compound with high yields.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Studies involving various cancer cell lines indicate that the compound can inhibit cell proliferation and induce apoptosis.
- Cell Line Studies :
- Breast Cancer (MCF-7) : IC = 12 µM
- Lung Cancer (A549) : IC = 15 µM
The mechanism of action appears to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways, although further research is needed to elucidate these pathways fully.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The compound may inhibit DNA synthesis or interfere with metabolic pathways critical for cell survival.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effect on biofilm formation in Staphylococcus aureus. Results showed a significant reduction in biofilm mass compared to controls, indicating potential utility in treating biofilm-associated infections.
- Anticancer Research : In a study focused on ovarian cancer cells, this compound demonstrated potent antiproliferative effects, leading to further exploration as a candidate for combination therapy with existing chemotherapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
